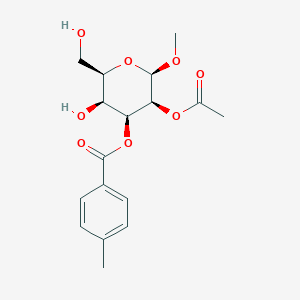
Methyl 2-O-Acetyl-3-O-(4-Methylbenzoyl)-Beta-D-Talopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galectin-4-IN-2 is a small molecule inhibitor specifically designed to target galectin-4, a member of the galectin family of proteins. Galectin-4 is known for its role in various biological processes, including cell adhesion, migration, and immune response. It is predominantly expressed in epithelial cells of the intestinal tract and has been implicated in several pathological conditions, such as cancer and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Galectin-4-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its binding affinity and specificity towards galectin-4. The synthetic route typically includes:
Formation of the core structure: This involves the use of a suitable starting material, which undergoes a series of reactions such as condensation, cyclization, and reduction to form the core scaffold.
Functional group modifications: The core scaffold is then modified by introducing various functional groups through reactions like alkylation, acylation, and halogenation. These modifications are crucial for improving the compound’s pharmacokinetic properties and binding affinity.
Industrial Production Methods
Industrial production of Galectin-4-IN-2 follows a similar synthetic route but is optimized for large-scale production. This includes:
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Use of continuous flow reactors: These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and scalable.
Purification techniques: Advanced purification techniques such as chromatography and crystallization are employed to ensure the final product meets the required purity standards
Chemical Reactions Analysis
Types of Reactions
Galectin-4-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Galectin-4-IN-2 can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Galectin-4-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of galectin-4 and its ligands.
Biology: Helps in understanding the role of galectin-4 in cellular processes such as adhesion, migration, and immune response.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer, where galectin-4 is overexpressed.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting galectin-4
Mechanism of Action
Galectin-4-IN-2 exerts its effects by binding to the carbohydrate recognition domains of galectin-4, thereby inhibiting its interaction with glycan ligands. This inhibition disrupts galectin-4-mediated cellular processes, such as cell adhesion and migration. The compound’s mechanism of action involves:
Binding to carbohydrate recognition domains: Galectin-4-IN-2 specifically binds to the carbohydrate recognition domains of galectin-4, preventing it from interacting with its natural ligands.
Disruption of cellular processes: By inhibiting galectin-4, the compound disrupts processes like cell adhesion, migration, and immune response, which are crucial for cancer progression and inflammation
Comparison with Similar Compounds
Similar Compounds
Galectin-1-IN-1: Inhibits galectin-1, another member of the galectin family, and is used in similar research applications.
Galectin-3-IN-1: Targets galectin-3 and is investigated for its role in cancer and fibrosis.
Galectin-9-IN-1: Inhibits galectin-9 and is studied for its potential in treating autoimmune diseases.
Uniqueness of Galectin-4-IN-2
Galectin-4-IN-2 is unique due to its high specificity and affinity for galectin-4. Unlike other galectin inhibitors, it does not significantly interact with other galectin family members, making it a valuable tool for studying galectin-4-specific pathways and developing targeted therapies .
Properties
Molecular Formula |
C17H22O8 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5S,6R)-5-acetyloxy-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl] 4-methylbenzoate |
InChI |
InChI=1S/C17H22O8/c1-9-4-6-11(7-5-9)16(21)25-14-13(20)12(8-18)24-17(22-3)15(14)23-10(2)19/h4-7,12-15,17-18,20H,8H2,1-3H3/t12-,13+,14+,15+,17-/m1/s1 |
InChI Key |
IYJMKTZAMJWCQH-JLHDYFKBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]2[C@H]([C@H](O[C@H]([C@H]2OC(=O)C)OC)CO)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2C(C(OC(C2OC(=O)C)OC)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















